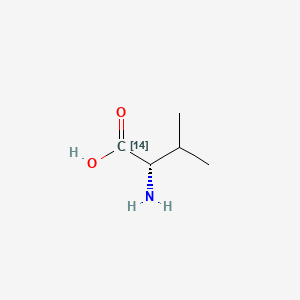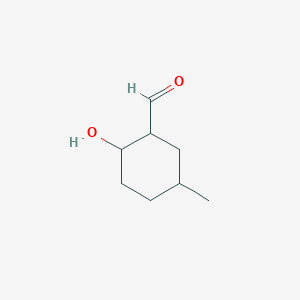
2-Hydroxy-5-methylcyclohexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-methylcyclohexane-1-carbaldehyde is an organic compound with a cyclohexane ring structure It contains a hydroxyl group (-OH) at the second position, a methyl group (-CH3) at the fifth position, and an aldehyde group (-CHO) at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methylcyclohexane-1-carbaldehyde can be achieved through several methods. One common approach involves the hydroxylation of 5-methylcyclohexanone followed by oxidation to introduce the aldehyde group. The reaction conditions typically involve the use of oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can be employed to facilitate the hydroxylation and oxidation steps.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Acid chlorides, alkyl halides
Major Products Formed
Oxidation: 2-Hydroxy-5-methylcyclohexane-1-carboxylic acid
Reduction: 2-Hydroxy-5-methylcyclohexane-1-methanol
Substitution: Esters or ethers depending on the substituent
Scientific Research Applications
2-Hydroxy-5-methylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-methylcyclohexane-1-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in nucleophilic or electrophilic reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxycyclohexanone: Lacks the methyl group at the fifth position.
5-Methylcyclohexane-1-carbaldehyde: Lacks the hydroxyl group at the second position.
Cyclohexane-1-carbaldehyde: Lacks both the hydroxyl and methyl groups.
Uniqueness
2-Hydroxy-5-methylcyclohexane-1-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups on a cyclohexane ring, along with a methyl substituent
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-hydroxy-5-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c1-6-2-3-8(10)7(4-6)5-9/h5-8,10H,2-4H2,1H3 |
InChI Key |
BJIUPFFSEJUVOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


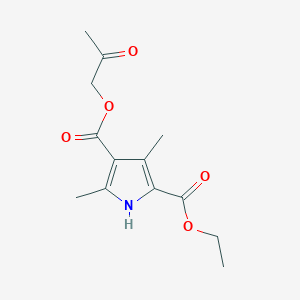

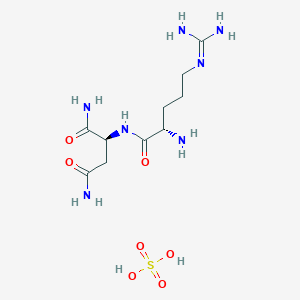
![(1R,2R,10bS)-1,2-Dihydroxy-1,5,6,10b-tetrahydropyrrolo[2,1-a]isoquinolin-3(2H)-one](/img/structure/B13813161.png)
![[4-(4-Chloro-phenyl)-piperazin-1-YL]-thiophen-2-YL-acetic acid](/img/structure/B13813173.png)

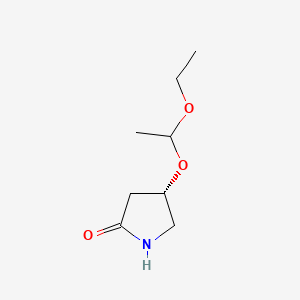
![1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[3-methoxy-4-[(4-methylbenzoyl)oxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13813195.png)
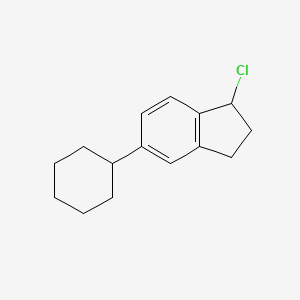
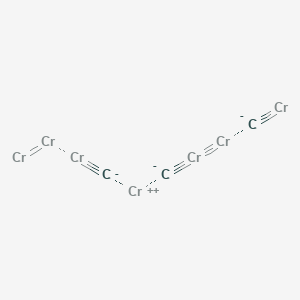

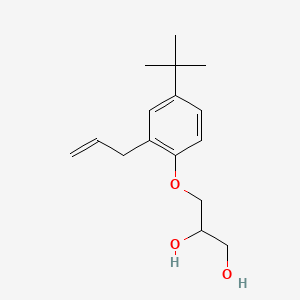
![1-Propanesulfonic acid, 3-[(5-amino-1H-benzimidazol-2-yl)thio]-, monosodium salt](/img/structure/B13813239.png)
